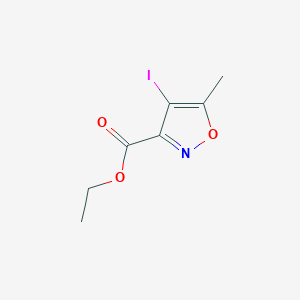

Ethyl 4-iodo-5-methylisoxazole-3-carboxylate

CAS No.: 1356600-24-2

Cat. No.: VC2702518

Molecular Formula: C7H8INO3

Molecular Weight: 281.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1356600-24-2 |

|---|---|

| Molecular Formula | C7H8INO3 |

| Molecular Weight | 281.05 g/mol |

| IUPAC Name | ethyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate |

| Standard InChI | InChI=1S/C7H8INO3/c1-3-11-7(10)6-5(8)4(2)12-9-6/h3H2,1-2H3 |

| Standard InChI Key | CIAFQPZJFZGWNG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NOC(=C1I)C |

| Canonical SMILES | CCOC(=O)C1=NOC(=C1I)C |

Introduction

Ethyl 4-iodo-5-methylisoxazole-3-carboxylate is an organic compound belonging to the isoxazole family, characterized by a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. This compound features an ethyl ester functional group, which enhances its reactivity and potential applications in medicinal chemistry. Isoxazoles are known for their diverse biological activities, making derivatives like ethyl 4-iodo-5-methylisoxazole-3-carboxylate of significant interest in pharmaceutical research.

Synthesis

Ethyl 4-iodo-5-methylisoxazole-3-carboxylate can be synthesized through various organic reactions involving isoxazole derivatives. The synthetic routes often utilize starting materials such as acetone oxime and diethoxy ethyl acetate, followed by a series of condensation, acylation, and iodination reactions to yield the final product.

Applications in Research

This compound is crucial in drug discovery efforts due to its potential biological activities. Modifications in the isoxazole structure can significantly alter its biological activity, making it essential to study these mechanisms in detail for drug development purposes. Isoxazoles, in general, have shown diverse biological activities, including anticancer properties, as demonstrated by other isoxazole derivatives .

Research Findings

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume